WEE1 Kinase Inhibitory Potency and Pyridine Nitrogen Positional Effects
The pyrazolopyrimidinone scaffold is sensitive to the pyridine substitution pattern. In the reported SAR, compound 31, which lacks the pyridine nitrogen entirely, demonstrated equipotent WEE1 inhibition (IC50 = 6.9 ± 1.0 nM) compared to AZD1775, while maintaining the pyridin-4-yl substitution is predicted to engage the critical hinge-binding region of WEE1 in a manner analogous to AZD1775, which contains a pyridin-2-yl moiety [1]. This suggests that the pyridin-4-yl isomer in the target compound may offer a distinct hydrogen-bonding profile relative to the pyridin-2-yl or deaza analogs, potentially tuning both potency and off-target kinase selectivity [1].
| Evidence Dimension | WEE1 TR-FRET binding assay IC50 |
|---|---|
| Target Compound Data | Not directly reported for the pyridin-4-yl isomer. Predicted to be within 2- to 3-fold of AZD1775 based on scaffold tolerance. |
| Comparator Or Baseline | AZD1775 (pyridin-2-yl): IC50 = ~5.1 nM; Compound 31 (deaza-pyridine): IC50 = 6.9 ± 1.0 nM; Compound 32 (N2-methyl): IC50 = 19.9 ± 3.8 nM. |
| Quantified Difference | The pyridin-4-yl isomer is anticipated to retain sub-10 nM activity, with the potential for improved selectivity over AZD1775 based on reduced single-agent cytotoxicity patterns observed in close analogs. |
| Conditions | Recombinant WEE1 TR-FRET binding assay at ATP Km concentration. |
Why This Matters
The pyridin-4-yl substitution pattern may provide a differentiated selectivity window, uncoupling WEE1 inhibition from the dose-limiting single-agent cytotoxicity seen with AZD1775, which is a critical consideration for chemosensitizer applications.
- [1] Matheson CJ, Casalvieri KA, Backos DS, Reigan P. Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy. ChemMedChem. 2018 Jul 11;13(16):1681–1694. doi: 10.1002/cmdc.201800188. View Source
